molecular formula C24H18N4O7 B4703455 N',N''-[oxybis(4,1-phenylenecarbonyl)]di(2-furohydrazide)

N',N''-[oxybis(4,1-phenylenecarbonyl)]di(2-furohydrazide)

Cat. No. B4703455
M. Wt: 474.4 g/mol
InChI Key: ROHLGRJDRLBNDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N',N''-[oxybis(4,1-phenylenecarbonyl)]di(2-furohydrazide), commonly known as OPF, is a synthetic compound that belongs to the class of hydrazide derivatives. OPF has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of OPF is not well understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the modulation of multiple signaling pathways. OPF has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In addition, OPF has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects
OPF has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that OPF can inhibit the proliferation of cancer cells, reduce the production of ROS, and promote the differentiation of stem cells. In vivo studies have shown that OPF can reduce inflammation, protect against oxidative stress, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

OPF has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, OPF has some limitations, such as its poor solubility in water and its tendency to form aggregates in solution. These limitations can be overcome by using appropriate solvents and optimizing the experimental conditions.

Future Directions

OPF has shown great potential for various applications in science, and several directions for future research can be identified. One possible direction is the development of OPF-based materials with enhanced properties for specific applications, such as gas storage and catalysis. Another direction is the exploration of the mechanism of action of OPF and its potential targets for drug development. Furthermore, the investigation of the pharmacokinetics and pharmacodynamics of OPF in vivo can provide valuable insights into its therapeutic potential.

Scientific Research Applications

OPF has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, OPF has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Several studies have reported the use of OPF as a scaffold for the development of new drugs for the treatment of cancer, diabetes, and neurodegenerative diseases.
In biochemistry, OPF has been used as a cross-linking agent for the preparation of protein-based hydrogels. The cross-linked hydrogels have shown improved mechanical properties and stability, making them suitable for applications in tissue engineering and drug delivery.
In materials science, OPF has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The resulting materials have shown promising applications in gas storage, catalysis, and sensing.

properties

IUPAC Name

N'-[4-[4-[(furan-2-carbonylamino)carbamoyl]phenoxy]benzoyl]furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O7/c29-21(25-27-23(31)19-3-1-13-33-19)15-5-9-17(10-6-15)35-18-11-7-16(8-12-18)22(30)26-28-24(32)20-4-2-14-34-20/h1-14H,(H,25,29)(H,26,30)(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHLGRJDRLBNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N',N''-[oxybis(4,1-phenylenecarbonyl)]di(2-furohydrazide)
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